Cas no 149586-34-5 (N-(Phenylsulfonyl)-L-tryptophan)
N-(Phenylsulfonyl)-L-tryptophan Chemical and Physical Properties
Names and Identifiers
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- L-Tryptophan, N-(phenylsulfonyl)-
- (2S)-3-(1H-indol-3-yl)-2-(phenylsulfonylamino)propanoic acid
- (2S)-3-(1H-indol-3-yl)-2-(phenylsulfonylamino)propionic acid
- MFCD09749744
- N-(phenylsulfonyl)-L-tryptophan
- (2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- (Phenylsulfonyl)-l-tryptophan
- (2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid
- VS-09360
- (2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoicacid
- 149586-34-5
- CS-0270205
- EN300-303148
- STK716543
- CHEMBL5307136
- SCHEMBL5191094
- BBL029675
- Oprea1_471686
- AF-399/40881368
- N-(phenylsulfonyl)tryptophan
- AKOS005533358
- N-(Phenylsulfonyl)-L-tryptophan
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- MDL: MFCD09749744
- Inchi: 1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1
- InChI Key: VAHNPPHUNSPFKI-INIZCTEOSA-N
- SMILES: C(O)(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NS(C1=CC=CC=C1)(=O)=O
Computed Properties
- Exact Mass: 344.08307817Da
- Monoisotopic Mass: 344.08307817Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 108Ų
N-(Phenylsulfonyl)-L-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N136360-500mg |
N-(Phenylsulfonyl)-L-tryptophan |
149586-34-5 | 500mg |
$ 195.00 | 2022-06-03 | ||
| TRC | N136360-1000mg |
N-(Phenylsulfonyl)-L-tryptophan |
149586-34-5 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | N136360-2000mg |
N-(Phenylsulfonyl)-L-tryptophan |
149586-34-5 | 2g |
$ 505.00 | 2022-06-03 | ||
| Enamine | EN300-303148-0.05g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.05g |
$182.0 | 2023-09-06 | |
| Enamine | EN300-303148-0.1g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.1g |
$272.0 | 2023-09-06 | |
| Enamine | EN300-303148-0.25g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.25g |
$389.0 | 2023-09-06 | |
| Enamine | EN300-303148-0.5g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.5g |
$613.0 | 2023-09-06 | |
| Enamine | EN300-303148-1.0g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 1g |
$785.0 | 2023-05-24 | ||
| Enamine | EN300-303148-2.5g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 2.5g |
$1539.0 | 2023-09-06 | |
| Enamine | EN300-303148-5.0g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 5g |
$2277.0 | 2023-05-24 |
N-(Phenylsulfonyl)-L-tryptophan Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-(Phenylsulfonyl)-L-tryptophan
Recent Advances in the Study of N-(Phenylsulfonyl)-L-tryptophan (CAS: 149586-34-5) in Chemical Biology and Pharmaceutical Research
N-(Phenylsulfonyl)-L-tryptophan (CAS: 149586-34-5) is a chemically modified tryptophan derivative that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by the introduction of a phenylsulfonyl group to the indole nitrogen of L-tryptophan, exhibits unique biochemical properties that make it a valuable tool for studying protein-protein interactions, enzyme inhibition, and signal transduction pathways. Recent studies have explored its role as a modulator of various biological targets, including inflammatory mediators and oncogenic proteins, highlighting its therapeutic potential.
One of the most notable findings in recent research is the compound's ability to selectively inhibit key enzymes involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(Phenylsulfonyl)-L-tryptophan acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the COX-2 active site, revealing interactions that contribute to its high selectivity and efficacy. These findings suggest potential applications in the development of novel anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.
In the realm of cancer research, N-(Phenylsulfonyl)-L-tryptophan has shown promise as a modulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. A recent preclinical study published in Cancer Research (2024) reported that the compound effectively suppresses β-catenin-mediated transcription in colorectal cancer cells, leading to reduced proliferation and increased apoptosis. Mechanistic studies indicated that this effect is mediated through the disruption of β-catenin's interaction with transcriptional coactivators, offering a new strategy for targeting Wnt-driven malignancies.
Beyond its therapeutic potential, N-(Phenylsulfonyl)-L-tryptophan has also emerged as a valuable chemical probe for studying protein function. Its structural features, including the sulfonamide group and indole ring, make it amenable to various bioconjugation strategies. Recent work in Chemical Science (2024) showcased its utility in photoaffinity labeling experiments, where it was used to map binding sites on target proteins with high precision. This application opens new avenues for drug discovery by enabling the identification of novel binding pockets and interaction networks.
The synthesis and optimization of N-(Phenylsulfonyl)-L-tryptophan derivatives have also been an active area of research. A 2024 study in Organic Letters described an improved synthetic route that enhances yield and purity while reducing environmental impact through greener chemistry approaches. These advances in synthetic methodology are critical for facilitating further biological evaluation and potential scale-up for clinical development.
In conclusion, recent research on N-(Phenylsulfonyl)-L-tryptophan (CAS: 149586-34-5) has revealed its multifaceted potential in chemical biology and pharmaceutical applications. From its role as a selective enzyme inhibitor to its utility as a chemical probe and its emerging anticancer properties, this compound continues to offer valuable insights and opportunities for drug discovery. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring its efficacy in more complex disease models, paving the way for potential clinical translation.
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